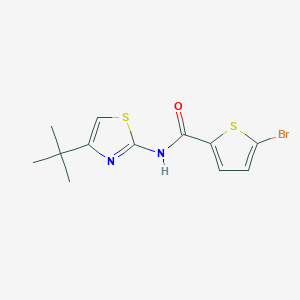

5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide

Overview

Description

5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in disease processes, such as DNA synthesis and inflammation.

Biochemical and Physiological Effects:

Studies have shown that 5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also reduces the production of inflammatory cytokines and chemokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it has shown low toxicity in animal studies. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in treating diseases.

Future Directions

There are several future directions for research on 5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide. One direction is to further investigate its mechanism of action to optimize its use as a therapeutic agent. Additionally, more studies are needed to determine its efficacy and safety in treating various diseases. Further research could also explore the potential of this compound as a drug delivery system or as a tool for studying disease processes.

Scientific Research Applications

5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has shown promising results in treating bacterial and viral infections.

properties

IUPAC Name |

5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2OS2/c1-12(2,3)8-6-17-11(14-8)15-10(16)7-4-5-9(13)18-7/h4-6H,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFSWEDQKGYBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

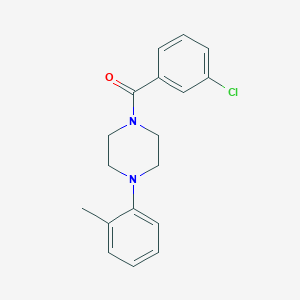

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

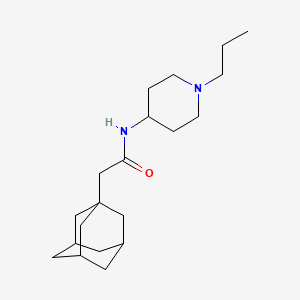

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4433185.png)

![2-{4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4433213.png)

![3-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4433264.png)